molecular formula C11H12O4 B3050528 1,3-Benzodioxole-5-acetic acid, ethyl ester CAS No. 26664-86-8

1,3-Benzodioxole-5-acetic acid, ethyl ester

Cat. No. B3050528
CAS RN: 26664-86-8
M. Wt: 208.21 g/mol
InChI Key: AAPLOOSRPPYKGO-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-acetic acid, ethyl ester is a chemical compound that has been studied for various applications. It is involved in the acylation of 1,3-benzodioxole, a process that was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The acylation process achieved a conversion rate of 73% with a selectivity of 62% of the desired acylated product .


Synthesis Analysis

The synthesis of 1,3-Benzodioxole-5-acetic acid, ethyl ester involves the acylation of 1,3-benzodioxole . This process was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-5-acetic acid, ethyl ester is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 122.1213 .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Benzodioxole-5-acetic acid, ethyl ester primarily involve its acylation . The reaction was run continuously for 6 hours, showing excellent stability and selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzodioxole-5-acetic acid, ethyl ester include a molecular weight of 194.18 and a Hydrogen Bond Acceptor Count of 4 .

Scientific Research Applications

Fragrance Ingredient Analysis

1,3-Benzodioxole-5-acetic acid, ethyl ester, as a fragrance material, has been subject to toxicologic and dermatologic reviews. It is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group used in fragrances, and extensive toxicology and dermatology data are available for these substances (McGinty, Letizia, & Api, 2012).

Antitumor Activity

Some derivatives of 1,3-benzodioxole, including 1,3-benzodioxole-5-acetic acid, ethyl ester, have shown promising in vitro antitumor activity against human tumor cell lines. Specific compounds in this series have demonstrated significant tumor growth inhibition at various concentrations (Micale, Zappalà, & Grasso, 2002).

Chemical Synthesis

The compound has been synthesized through various chemical reactions, indicating its utility in organic chemistry and potential applications in drug development. For instance, the synthesis involving the reaction with sodium thioethoxide in dimethylformamide demonstrates its versatility in chemical transformations (Feutrill & Mirrington, 1972).

Antimicrobial and Antioxidant Agents

1,3-Benzodioxol derivatives, including the ester form, have been evaluated for their antimicrobial and antioxidant activities. Specific compounds have shown notable antibacterial properties against various bacterial strains and significant antioxidant activity, suggesting their potential in pharmaceutical applications (Khalil, Jaradat, Hawash, & Issa, 2021).

Insecticidal Activity

Research on analogues of benzyl-1,3-benzodioxole, which includes the ethyl ester variant, has shown that these compounds can have insecticidal properties. For example, specific derivatives have been effective against certain diptera and a lepidopteran, indicating potential applications in pest control (Vanmellaert, Deloof, & Jurd, 1983).

Safety And Hazards

Safety measures for handling 1,3-Benzodioxole-5-acetic acid, ethyl ester include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for the study of 1,3-Benzodioxole-5-acetic acid, ethyl ester involve its potential applications in the field of drug discovery . The compound is structurally similar to resveratrol, which has been reported to enhance Sirt1 expression and has the activation effect on the proteins related to insulin signaling . Therefore, it raises expectations in therapeutic innovation .

properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-13-11(12)6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPLOOSRPPYKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342803
Record name 1,3-Benzodioxole-5-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-acetic acid, ethyl ester

CAS RN

26664-86-8
Record name 1,3-Benzodioxole-5-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-methylenedioxyphenylacetic acid (10 g) in ethanol (100 ml) was added conc. sulfuric acid (3 ml). After being refluxed for 90 minutes, the mixture was concentrated in vacuo. The residue was dissolved in diethyl ether (150 ml). The solution was washed with 1M aqueous sodium bicarbonate solution and brine successively and dried over magnesium sulfate, and concentrated in vacuo to give ethyl 3,4-methylenedioxyphenylacetate (11.0 g) as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Micale, M Zappalà, S Grasso - Il Farmaco, 2003 - Elsevier
A series of 1,3-benzodioxoles (2–12) were synthesized and evaluated for their in vitro ability to inhibit the growth of three human tumor cell lines. No cytotoxic effects were noticed with …
Number of citations: 25 www.sciencedirect.com

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